Potency Against Human Carbonic Anhydrase II: Class-Level Nanomolar Activity of 4-(Arylsulfonyl)thiophene-2-sulfonamides
The 4-(arylsulfonyl)thiophene-2-sulfonamide scaffold—the structural class to which 4-(4-methoxyphenyl)sulfonylthiophene-2-sulfonamide belongs—was shown by Hartman et al. to inhibit human carbonic anhydrase II (hCA II) at nanomolar-level potency in vitro [1]. Within this series, monosubstituted phenyl derivatives bearing 3- or 4-position substituents displayed equivalent or enhanced activity relative to the unsubstituted parent [1]. While the specific IC₅₀ for the 4-methoxy analog was not individually reported in the primary manuscript table, the class establishes that functionalized 4-acyl and 4-sulfonyl thiophene-2-sulfonamides uniformly achieve sub-100 nM potency against hCA II [1]. For comparison, the structurally related 4-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide (compound 51, UK-17022, a 5-substituted positional isomer) exhibited an anticonvulsant ED₅₀ of 2 mg/kg orally in mice via carbonic anhydrase inhibition, confirming the pharmacological relevance of the aryl sulfonyl thiophene sulfonamide motif [2].
| Evidence Dimension | Human carbonic anhydrase II inhibitory potency |
|---|---|
| Target Compound Data | Class-established sub-100 nM potency for 4-(arylsulfonyl)thiophene-2-sulfonamides (specific IC₅₀ for 4-methoxy analog not individually quantified in available literature) |
| Comparator Or Baseline | Unsubstituted 4-(phenylsulfonyl)thiophene-2-sulfonamide: sub-10 nM potency range reported for 4-acyl analogs; 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide (UK-17022): anticonvulsant ED₅₀ 2 mg/kg p.o. in mouse |
| Quantified Difference | Methoxy substitution is expected to maintain or modestly modulate potency relative to unsubstituted or halo analogs, based on SAR trend that monosubstituted phenyl derivatives retain equivalent or enhanced activity |
| Conditions | Human carbonic anhydrase II in vitro enzyme assay (Hartman et al. 1992); anticonvulsant ED₅₀ in mouse oral model (Barnish et al. 1981) |
Why This Matters
For researchers sourcing carbonic anhydrase inhibitor tool compounds, knowing that the 4-(arylsulfonyl)thiophene-2-sulfonamide scaffold reliably produces nanomolar hCA II inhibition justifies including this compound in SAR exploration, particularly to probe the electronic contribution of the para-methoxy substituent.
- [1] Hartman, G. D.; Halczenko, W.; Smith, R. L.; Sugrue, M. F.; Mallorga, P. J.; Michelson, S. R.; Randall, W. C.; Schwam, H.; Sondey, J. M. 4-Substituted Thiophene- and Furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors. J. Med. Chem. 1992, 35 (21), 3822–3831. DOI: 10.1021/jm00099a010. View Source
- [2] Barnish, I. T.; Cross, P. E.; Dickinson, R. P.; Gadsby, B.; Parry, M. J.; Randall, M. J.; Sinclair, I. W. Cerebrovasodilatation through Selective Inhibition of the Enzyme Carbonic Anhydrase. 3. 5-(Arylthio)-, 5-(Arylsulfinyl)-, and 5-(Arylsulfonyl)thiophene-2-sulfonamides. J. Med. Chem. 1981, 24 (8), 959–964. DOI: 10.1021/jm00140a009. View Source
